molecular formula C11H15BrO3 B8439903 2-(3-Bromopropoxy)-1,3-dimethoxybenzene

2-(3-Bromopropoxy)-1,3-dimethoxybenzene

Cat. No.: B8439903
M. Wt: 275.14 g/mol
InChI Key: QABRMYWSITWYII-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)-1,3-dimethoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with two methoxy groups at the 1- and 3-positions and a 3-bromopropoxy chain at the 2-position. This compound is of interest in organic synthesis, particularly in alkylation reactions and as a precursor for pharmaceuticals or agrochemicals. Its synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation strategies. For example, alkylation of dimethoxybenzene derivatives with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) is a common route, as seen in analogous syntheses of related bromoalkoxy compounds .

The bromine atom in the propoxy chain serves as a reactive handle for further functionalization, enabling cross-coupling reactions or substitutions. Its structural features—such as electron-donating methoxy groups and the bromine leaving group—dictate its reactivity and physical properties, distinguishing it from other aromatic ethers.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-(3-bromopropoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C11H15BrO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

QABRMYWSITWYII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Bromoalkoxy Derivatives

2-((10-Bromodecyl)oxy)-1,3-dimethoxybenzene (6k)

  • Structure : Features a longer 10-bromodecyloxy chain instead of 3-bromopropoxy.
  • Physical Properties : Reported as a yellow oil, contrasting with shorter-chain analogs that may crystallize more readily.
  • Spectroscopic Data :

  • ¹³C NMR : δ 70.40 (C-O of ether), 55.99 (OCH₃) .
  • HRMS : [M + Na]⁺ observed at m/z 271.0497 (C₁₄H₁₃ClNaO₂⁺), though this may correspond to a chloro analog in the same study .
    • Reactivity : The extended alkyl chain reduces solubility in polar solvents but enhances lipophilicity, making it suitable for lipid-based applications.

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene Structure: Contains two bromine atoms—one on the benzene ring and another on a methyl group. Safety Profile: Classified as hazardous under UN GHS due to dual bromine substituents, which increase toxicity and reactivity compared to mono-brominated analogs . Applications: Likely used as a bifunctional electrophile in cross-coupling reactions.

Halogen-Substituted Analogs

2-(3-Chloropropoxy)-1,3-dimethoxybenzene

  • Synthesis : Prepared via condensation with N-(3-chloropropyl)-N-methylamine derivatives .
  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces its utility in SN2 reactions but improves stability under basic conditions.

2-(3-Iodophenoxy)aniline and 2-(3-Fluorophenoxy)aniline Structural Differences: Replacement of bromopropoxy with iodo/fluorophenoxy groups and an aniline moiety. Electronic Effects: Fluorine’s electron-withdrawing nature decreases ring electron density, altering reaction pathways in electrophilic substitutions .

Chain-Length Variants

2-(3-Bromopropyl)naphthalene

  • Structure : Naphthalene core instead of benzene, with a 3-bromopropyl chain.
  • Properties : Increased aromaticity enhances UV absorbance and stability against oxidation compared to benzene-based analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (¹³C NMR, δ ppm) Applications/Notes
2-(3-Bromopropoxy)-1,3-dimethoxybenzene C₁₂H₁₅BrO₃ 287.15 Likely liquid N/A (Inferred: δ ~70 for C-O, ~55 for OCH₃) Pharmaceutical intermediates
2-((10-Bromodecyl)oxy)-1,3-dimethoxybenzene C₁₉H₂₉BrO₃ 393.34 Yellow oil δ 70.40 (C-O), 55.99 (OCH₃) Lipophilic carrier systems
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene C₉H₉Br₂O₂ 308.98 Solid N/A Bifunctional electrophile
2-(3-Chloropropoxy)-1,3-dimethoxybenzene C₁₂H₁₅ClO₃ 242.70 Liquid N/A Stable under basic conditions

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